molecular formula C10H12O2S B186762 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid CAS No. 40133-08-2

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid

Cat. No. B186762
CAS RN: 40133-08-2
M. Wt: 196.27 g/mol
InChI Key: FUUKNDGHOIUHLN-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C10H12O2S . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid” consists of a thiophene ring fused with a cycloheptane ring . The InChI code for this compound is 1S/C10H12O2S/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2,(H,11,12) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tricyclic Compounds Synthesis: This compound has been used in synthesizing tricyclic compounds with a fused thiophene ring, starting from 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one and benzosuberone. These compounds were tested for their antiparasitic activities (De et al., 2009).
  • Compound Synthesis: It was also involved in the synthesis of 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, where the thiophene and nitrophenyl rings and other groups were coplanar, showing interesting molecular interactions (de Lima et al., 2010).

Biological Applications

  • Antitumor Evaluation: New diarylsulfonylurea derivatives using this compound were synthesized and tested for antitumor activity. Some of these compounds showed broad-spectrum antitumor activity with significant median growth inhibition (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
  • Antimicrobial and Antifungal Activity: Novel arylidene derivatives of this compound were synthesized and displayed good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. Some compounds emerged as potential candidates for drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Miscellaneous Applications

  • Synthesis of Seven-Membered Rings: This compound was involved in various synthetic routes for seven-membered ring compounds, highlighting the challenges and strategies in such synthesis processes (Ragan et al., 2001).
  • Complex Formation with Metals: It has been used to synthesize novel Schiff bases and their Cr(III) and Zn(II) complexes, which were tested for antibacterial and antifungal activities against various pathogenic strains (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Future Directions

The future directions for “5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid” could involve further studies on its synthesis, reactivity, and potential applications in various fields .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKNDGHOIUHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390294
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid

CAS RN

40133-08-2
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Massari, A Corona, S Distinto, J Desantis… - Journal of Enzyme …, 2019 - Taylor & Francis
The paper focussed on a step-by-step structural modification of a cycloheptathiophene-3-carboxamide derivative recently identified by us as reverse transcriptase (RT)-associated …
Number of citations: 19 www.tandfonline.com
PL Yang, XH Li, J Wang, XF Ma, BY Zhou… - Journal of Biological …, 2021 - ASBMB
Transient receptor potential canonical (TRPC) channels, as important membrane proteins regulating intracellular calcium (Ca 2+ i ) signaling, are involved in a variety of physiological …
Number of citations: 10 www.jbc.org

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